Cas no 1031205-67-0 (N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide)

N-[(2,3-Dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine carboxamide core with a 2,3-dichlorobenzyl substituent and a methylsulfanyl group. Its molecular structure confers potential utility in agrochemical or pharmaceutical research, particularly due to the presence of sulfur and chlorine moieties, which may enhance bioactivity. The compound’s stability and reactivity are influenced by the electron-withdrawing effects of the dichlorophenyl group and the thioether linkage. Its precise physicochemical properties, such as solubility and lipophilicity, can be tailored for specific applications. Further studies are required to fully elucidate its mechanistic profile and potential industrial or therapeutic relevance.
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide structure
1031205-67-0 structure
Product name:N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
CAS No:1031205-67-0
MF:C15H14Cl2N2OS
MW:341.255460262299
CID:5681423
PubChem ID:25565882

N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1031205-67-0
    • AKOS033969958
    • N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
    • Z26617810
    • EN300-26583122
    • Inchi: 1S/C15H14Cl2N2OS/c1-19(9-10-5-3-7-12(16)13(10)17)15(20)11-6-4-8-18-14(11)21-2/h3-8H,9H2,1-2H3
    • InChI Key: NAXKMYHPIJPSNA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1CN(C)C(C1=CC=CN=C1SC)=O)Cl

Computed Properties

  • Exact Mass: 340.0203896g/mol
  • Monoisotopic Mass: 340.0203896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.5Ų
  • XLogP3: 3.9

N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583122-10g
1031205-67-0 90%
10g
$3007.0 2023-09-13
Enamine
EN300-26583122-0.5g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26583122-1g
1031205-67-0 90%
1g
$699.0 2023-09-13
Enamine
EN300-26583122-2.5g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26583122-5g
1031205-67-0 90%
5g
$2028.0 2023-09-13
Enamine
EN300-26583122-1.0g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26583122-0.05g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26583122-0.25g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26583122-0.1g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26583122-5.0g
N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
1031205-67-0 95.0%
5.0g
$2028.0 2025-03-20

Additional information on N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Professional Introduction to N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1031205-67-0)

N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1031205-67-0, represents a sophisticated molecular structure that combines elements of pyridine, chlorophenyl, and methylsulfanyl groups, making it a potentially valuable candidate for various biochemical applications.

The molecular architecture of this compound is characterized by its intricate arrangement of functional groups. The presence of 2,3-dichlorophenyl moiety contributes to its unique electronic properties, which are essential for its interaction with biological targets. This dichlorophenyl group is particularly noteworthy as it enhances the lipophilicity and binding affinity of the molecule, making it an attractive scaffold for drug design.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential pharmacological effects, particularly in the context of inhibiting enzymes and receptors involved in inflammatory and neurological disorders. The combination of the pyridine core with the methylsulfanyl group provides a balanced profile that allows for selective interaction with biological systems.

One of the most compelling aspects of this compound is its structural versatility. The pyridine ring serves as a central hub for various functional modifications, enabling researchers to fine-tune its properties for specific applications. For instance, the introduction of nitrogen-rich heterocycles can enhance binding interactions with proteins, while the presence of sulfur atoms can improve metabolic stability. These features make N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of computational modeling in understanding the behavior of such complex molecules. Advanced computational techniques, including molecular dynamics simulations and quantum mechanical calculations, have been employed to predict the interactions between N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide and target proteins. These studies have provided valuable insights into its binding kinetics and thermodynamics, which are crucial for optimizing its pharmacological properties.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the 2,3-dichlorophenyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent advancements in synthetic methodologies have made it possible to achieve high yields and purity levels. These improvements have not only facilitated research but also opened up new avenues for industrial-scale production.

In addition to its potential therapeutic applications, N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has shown promise in material science research. Its unique electronic properties make it suitable for use in organic semiconductors and electronic devices. The ability to modulate its structure allows researchers to tailor its optical and electrical characteristics for specific applications in nanotechnology.

The future prospects of this compound are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide in drug discovery and material science. Collaborative efforts between chemists, biologists, and engineers will be essential in realizing these possibilities fully.

In conclusion, N-[(2,3-dichlorophenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1031205-67-0) is a remarkable compound with significant potential across multiple domains of science and technology. Its unique structural features and versatile properties make it an invaluable asset in pharmaceutical research and development. As we continue to explore its capabilities, we can anticipate many exciting advancements in the near future.

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